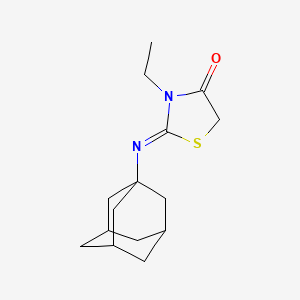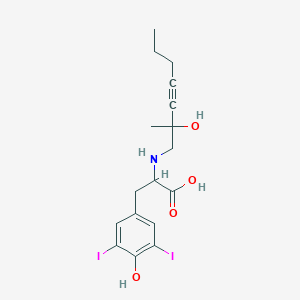
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one (AET) is a heterocyclic compound that has been widely studied due to its potential applications in medicinal chemistry. It is a member of the thiazolidinone family of compounds, which have been found to possess a range of biological activities, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors. 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one in lab experiments is that it has been shown to exhibit a range of biological activities, which can make it a useful tool for studying various cellular processes and pathways. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one. One area of interest is the development of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the elucidation of the mechanism of action of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one, which could help to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one in animal models and humans.
Méthodes De Synthèse
The synthesis of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one involves the reaction of 1-adamantylamine with ethyl isothiocyanate in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The resulting product is then treated with acetic anhydride and triethylamine to yield 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to have antiviral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-2-17-13(18)9-19-14(17)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGZVTAXWYBZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantylimino)-3-ethyl-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)

![2-((1-adamantylmethyl){[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4961289.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)



![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)

